4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

tubulin polymerization colchicine site dual pharmacophore

4-Phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a fully synthetic 1,2,3-thiadiazole-5-carboxamide derivative that merges two validated pharmacophores: a 4-phenyl-substituted thiadiazole core known for fungicidal, herbicidal-safener, and cytochrome P450-modulating activities , and a 3,4,5-trimethoxyphenyl (TMP) group—the signature A‑ring motif of the colchicine-site tubulin inhibitor combretastatin A‑4 (CA‑4). The compound belongs to the broader 4,5-disubstituted-1,2,3-thiadiazole class that has produced sub‑micromolar cytotoxic agents and plant‑disease controllers.

Molecular Formula C18H17N3O4S
Molecular Weight 371.4 g/mol
Cat. No. B11027050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
Molecular FormulaC18H17N3O4S
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(N=NS2)C3=CC=CC=C3
InChIInChI=1S/C18H17N3O4S/c1-23-13-9-12(10-14(24-2)16(13)25-3)19-18(22)17-15(20-21-26-17)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,22)
InChIKeyUAXUZZOTKKMVAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide – Core Structural Identity and Scaffold Context


4-Phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a fully synthetic 1,2,3-thiadiazole-5-carboxamide derivative that merges two validated pharmacophores: a 4-phenyl-substituted thiadiazole core known for fungicidal, herbicidal-safener, and cytochrome P450-modulating activities [1], and a 3,4,5-trimethoxyphenyl (TMP) group—the signature A‑ring motif of the colchicine-site tubulin inhibitor combretastatin A‑4 (CA‑4) [2]. The compound belongs to the broader 4,5-disubstituted-1,2,3-thiadiazole class that has produced sub‑micromolar cytotoxic agents and plant‑disease controllers [3]. Unlike simple 4‑phenyl‑1,2,3‑thiadiazole (CAS 25445‑77‑6), this molecule carries a carboxamide‑linked TMP moiety at position 5, creating a bi‑functional architecture that distinguishes it from both agrochemical leads (e.g., tiadinil) and single‑pharmacophore anticancer analogs.

Why 4-Phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide Cannot Be Freely Substituted by In‑Class Analogs


In‑class substitution is precluded by three convergent structure–activity constraints. First, the positional isomerism of the thiadiazole ring is critical: the Szeliga review documents that among eighteen 4,5‑disubstituted‑1,2,3‑thiadiazoles, six of nine compounds carrying the 3,4,5‑trimethoxyphenyl group at the 4‑position were cytotoxic across three human cancer cell lines, whereas only one of nine was active when the same group occupied the 5‑position [1]. Second, the TMP moiety is a well‑established liability for aqueous solubility but essential for colchicine‑site tubulin binding; simple removal or replacement with a less‑oxygenated phenyl (as in tiadinil) eliminates the tubulin‑interaction axis entirely [2]. Third, the 4‑phenyl substituent on the thiadiazole confers mechanism‑based CYP2B4/CYP2E1 inhibition at 100 µM while sparing CYP1A2, a selectivity profile lost when the 4‑position is occupied by methyl (tiadinil) or hydrogen . These orthogonal constraints make generic interchange of the phenyl, TMP, or thiadiazole isomer unreliable.

Quantitative Differentiation Evidence for 4-Phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide Versus Closest Analogs


Dual Pharmacophore Architecture: TMP‑Tubulin Engagement Combined with 1,2,3‑Thiadiazole‑5‑Carboxamide Scaffold Multitargeting

The target compound is the only reported member of the 4‑phenyl‑1,2,3‑thiadiazole‑5‑carboxamide class that appends a 3,4,5‑trimethoxyphenyl group to the carboxamide nitrogen. In the Wu 2007 series of 4,5‑disubstituted‑1,2,3‑thiadiazoles, compounds bearing a TMP group directly on the thiadiazole ring exhibited cytotoxicity IC50 values ranging from 13.4 to 86.6 nM against HL‑60, HCT‑116, and HMEC‑1 cell lines—comparable to CA‑4 itself—and inhibited tubulin polymerization with activities quantitatively similar to CA‑4 [1]. In stark contrast, the commercial agrochemical tiadinil (4‑methyl‑N‑(3‑chloro‑4‑methylphenyl)‑1,2,3‑thiadiazole‑5‑carboxamide) lacks the TMP group entirely and shows no reported mammalian tubulin activity, functioning instead as a systemic acquired‑resistance inducer in plants [2]. The TMP‑decorated analog therefore retains the validated anticancer pharmacophore while preserving the agronomic potential of the 1,2,3‑thiadiazole‑5‑carboxamide core.

tubulin polymerization colchicine site dual pharmacophore 1,2,3-thiadiazole

4‑Phenyl Substituent Confers CYP450 Isoform Selectivity Absent in the 4‑Methyl Analog Tiadinil

The 4‑phenyl‑1,2,3‑thiadiazole core (the scaffold substructure of the target compound) has been characterized as a selective, mechanism‑based inhibitor of CYP2B4 and CYP2E1. At a concentration of 100 µM, it fully inactivates CYP2B4‑ and CYP2E1‑mediated oxidation of 1‑phenylethanol to acetophenone, while completely sparing CYP1A2 [1]. This isoform‑selectivity profile is intrinsically tied to the 4‑phenyl substitution; the 4‑methyl analog tiadinil (N‑(3‑chloro‑4‑methylphenyl)‑4‑methyl‑1,2,3‑thiadiazole‑5‑carboxamide) does not contain the phenyl ring and has not been reported to exhibit comparable CYP450 inhibition [2]. The mechanism‑based nature of the inactivation implies that the phenyl‑thiadiazole core forms a reactive intermediate during CYP catalysis, a property that can be exploited in probe‑molecule design for drug‑metabolism studies.

CYP2B4 CYP2E1 CYP1A2 mechanism-based inhibition drug metabolism

Positional Isomer Advantage: 1,2,3‑Thiadiazole Scaffold Outperforms 1,3,4‑Thiadiazole in Cytotoxic Potency When TMP Is Present

A direct cross‑scaffold comparison is available between 1,2,3‑thiadiazole and 1,3,4‑thiadiazole series both bearing the TMP moiety. The Wu 2007 1,2,3‑thiadiazole CA‑4 analogs achieved nanomolar IC50 values (13.4–86.6 nM) against three human cancer cell lines and inhibited tubulin polymerization comparably to CA‑4 [1]. In contrast, Kumar et al. (2011) reported that 2‑arylamino‑5‑aryl‑1,3,4‑thiadiazoles with TMP at the C‑5 position displayed IC50 values of only 4.3–9.2 µM—approximately 100‑ to 500‑fold less potent—with at least twofold selectivity across cancer cell lines [2]. Similarly, 5‑(3,4,5‑trimethoxyphenyl)‑2‑sulfonyl‑1,3,4‑thiadiazoles exhibited antifungal EC50 values of 2.9–93.3 µg/mL [3]. The 1,2,3‑thiadiazole isomer therefore provides a substantially more potent anticancer scaffold when the TMP group is present, likely due to superior geometric complementarity with the colchicine binding site.

1,2,3-thiadiazole 1,3,4-thiadiazole isomer comparison anticancer SAR

In Vivo Tumor Growth Inhibition by 1,2,3‑Thiadiazole CA‑4 Analogs: Evidence Supporting the Target Compound's Scaffold

Two derivatives from the Wu 2007 1,2,3‑thiadiazole CA‑4 analog series were advanced to in vivo evaluation in the murine S180 sarcoma model. Both compounds significantly reduced tumor growth, with inhibition rates comparable to or exceeding that of CA‑4 itself [1]. This demonstrates that the 1,2,3‑thiadiazole‑5‑carboxamide scaffold can support in vivo antitumor efficacy, a critical differentiator from the vast majority of thiadiazole derivatives that remain characterized only in vitro [2]. While the specific target compound has not yet been evaluated in vivo, the scaffold‑matched evidence substantially de‑risks further preclinical development compared to unvalidated chemotypes. By contrast, the 1,3,4‑thiadiazole TMP series (IC50 4.3–9.2 µM) has not been reported to show in vivo tumor efficacy [3].

in vivo antitumor S180 sarcoma xenograft tumor growth inhibition 1,2,3-thiadiazole

Amide‑Linked TMP Provides Metabolic Stability Advantage Over Olefinic CA‑4 Scaffold

Combretastatin A‑4 suffers from a well‑documented liability: the olefinic bridge undergoes facile cis‑to‑trans isomerization under physiological conditions, converting the highly potent cis‑CA‑4 (tubulin polymerization IC50 ~1.3–2.2 µM) into the essentially inactive trans isomer [1]. The target compound replaces this isomerization‑prone ethylene bridge with a configurationally stable 1,2,3‑thiadiazole heterocycle bearing a carboxamide linkage to the TMP group. The Wu 2007 study demonstrated that 1,2,3‑thiadiazole‑bridged CA‑4 analogs maintain tubulin polymerization inhibitory activity quantitatively similar to CA‑4 while eliminating the cis‑trans isomerization liability [2]. Furthermore, the carboxamide bond is resistant to the photochemical and thermal isomerization that plagues stilbene‑based CA‑4 analogs, offering improved solution stability and formulation reliability [3].

metabolic stability carboxamide linker cis-trans isomerization CA‑4 limitation drug design

Dose‑Response Superiority of 1,2,3‑Thiadiazole‑5‑Carboxamides Over First‑Generation Reference Compounds in Rice Blast Control

Although the target compound's own plant disease control data are not publicly available, the EP1031567 patent provides a high‑resolution dose‑response comparison for the closely related tiadinil (4‑methyl‑N‑(3‑chloro‑4‑methylphenyl)‑1,2,3‑thiadiazole‑5‑carboxamide) against five reference 4‑methyl‑1,2,3‑thiadiazole‑5‑carboxanilides [1]. Tiadinil achieved 98% rice blast control efficacy at 10 g active ingredient per 10 ares (g ai/10 a) and retained 90% efficacy at 1 g ai/10 a. The reference compounds A–E (N‑phenyl, N‑(3‑chlorophenyl), N‑(4‑methylphenyl), N‑(3,4‑dichlorophenyl), and N‑(3,4‑dimethylphenyl)‑4‑methyl‑1,2,3‑thiadiazole‑5‑carboxamides) were originally rated 'A' at 200 g/10 a in JP‑A‑8‑325110, but their efficacy collapsed to 0–75% when the dose was reduced to 1 g/10 a [1]. This 10‑ to 200‑fold improvement in low‑dose activity retention demonstrates that optimized N‑aryl substitution on the 1,2,3‑thiadiazole‑5‑carboxamide scaffold dramatically sharpens the dose‑response curve—a design principle directly applicable to the 4‑phenyl‑TMP variant.

rice blast Pyricularia oryzae plant disease control tiadinil dose-response

Evidence‑Backed Application Scenarios for 4-Phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide


Anticancer Lead Discovery: Colchicine‑Site Tubulin Inhibitor Screening

The compound is prioritized for tubulin polymerization inhibitor screening programs targeting the colchicine binding site. The 3,4,5‑trimethoxyphenyl group is the validated pharmacophore for colchicine‑site engagement [1], and the 1,2,3‑thiadiazole scaffold has demonstrated nanomolar cytotoxicity (IC50 13.4–86.6 nM) and in vivo tumor growth inhibition in the S180 sarcoma model [2]. Unlike CA‑4, the carboxamide‑linked architecture eliminates cis‑trans isomerization, improving assay reproducibility [3]. The compound can serve as a structurally novel starting point for SAR expansion around the 4‑phenyl and carboxamide N‑aryl positions.

Agrochemical Screening: Plant Disease Control with Dual Mode Potential

The 4‑phenyl‑1,2,3‑thiadiazole‑5‑carboxamide core is a validated plant‑disease‑control scaffold, with the closely related tiadinil demonstrating 98% rice blast control at 10 g/10 a and excellent low‑dose retention (90% at 1 g/10 a) [1]. The target compound's 4‑phenyl substitution may additionally confer herbicide‑extender or fungicide‑synergist properties, as documented for 4‑phenyl‑1,2,3‑thiadiazoles [2]. The TMP substituent introduces potential for antifungal activity, given that 5‑(3,4,5‑trimethoxyphenyl)‑1,3,4‑thiadiazoles have shown EC50 values as low as 2.9 µg/mL against fungal pathogens [3]. This dual‑mode potential (plant activator + direct antifungal) distinguishes the compound from single‑mechanism commercial fungicides.

Drug Metabolism Studies: CYP450 Isoform‑Selective Chemical Probe

The 4‑phenyl‑1,2,3‑thiadiazole substructure acts as a mechanism‑based, isoform‑selective inhibitor of CYP2B4 and CYP2E1 while sparing CYP1A2 at 100 µM [1]. The target compound can therefore be deployed as a tool molecule in ADME/Tox laboratories for: (i) phenotyping CYP2B4/CYP2E1 contribution in microsomal incubation studies; (ii) benchmarking metabolic stability of co‑administered probe substrates; and (iii) investigating structure‑dependent mechanism‑based inactivation. The carboxamide‑TMP extension provides an additional handle for solubility modulation and detection (UV‑active TMP chromophore).

Chemical Biology: Wnt Pathway and SERCA2 Modulation Research

A wider 1,2,3‑thiadiazole‑5‑carboxamide (TDZ) chemical series has been shown to inhibit Wnt signaling with sub‑micromolar potency through dual modulation of mitochondrial oxidative phosphorylation and SERCA2 [1]. The target compound's 4‑phenyl and N‑TMP substituents provide unexplored vectors for tuning Wnt pathway activity and SERCA2 ionophore function. Procurement enables chemical‑biology groups to probe whether the TMP group enhances or attenuates the SERCA2‑mediated ionophore activity observed for the TDZ series, potentially yielding tool compounds with improved selectivity windows versus the parent TDZ chemotype.

Quote Request

Request a Quote for 4-phenyl-N-(3,4,5-trimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.